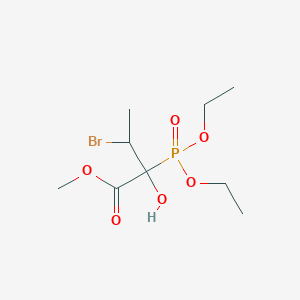
Methyl 3-bromo-2-(diethoxyphosphoryl)-2-hydroxybutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-bromo-2-(diethoxyphosphoryl)-2-hydroxybutanoate is an organic compound with a complex structure that includes bromine, phosphorus, and hydroxyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-2-(diethoxyphosphoryl)-2-hydroxybutanoate typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by phosphorylation and esterification reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and reactant concentrations. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-bromo-2-(diethoxyphosphoryl)-2-hydroxybutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form a hydrogen atom, leading to the formation of a simpler hydrocarbon.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
Methyl 3-bromo-2-(diethoxyphosphoryl)-2-hydroxybutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Methyl 3-bromo-2-(diethoxyphosphoryl)-2-hydroxybutanoate exerts its effects involves interactions with specific molecular targets. The bromine and phosphorus atoms play crucial roles in its reactivity, enabling it to participate in various biochemical pathways. The compound can act as a substrate for enzymes, leading to the formation of biologically active products.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-bromo-2-fluorobenzoate: Similar in structure but contains a fluorine atom instead of a diethoxyphosphoryl group.
Methyl 3-bromo-2-(2-hydroxy-2-propyl)-7-oxo-7H-selenolo[2,3-f]chromene-8-carboxylic acid: Contains a selenophene ring and is used in different applications.
Uniqueness
Methyl 3-bromo-2-(diethoxyphosphoryl)-2-hydroxybutanoate is unique due to the presence of both bromine and diethoxyphosphoryl groups, which confer distinct reactivity and potential for diverse applications in synthesis and research.
Propiedades
Número CAS |
64845-33-6 |
|---|---|
Fórmula molecular |
C9H18BrO6P |
Peso molecular |
333.11 g/mol |
Nombre IUPAC |
methyl 3-bromo-2-diethoxyphosphoryl-2-hydroxybutanoate |
InChI |
InChI=1S/C9H18BrO6P/c1-5-15-17(13,16-6-2)9(12,7(3)10)8(11)14-4/h7,12H,5-6H2,1-4H3 |
Clave InChI |
CLMMKPAQARLOCC-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C(C(C)Br)(C(=O)OC)O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


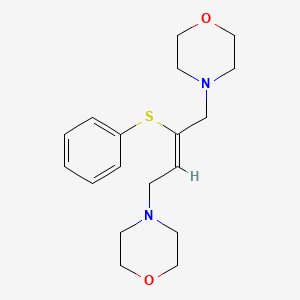
![2-[5-(4-Ethylphenoxy)-3-methylpentyl]-2,3,3-trimethyloxirane](/img/structure/B14502491.png)

![[5-Methoxy-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidine-2,2-diyl]dimethanol](/img/structure/B14502512.png)
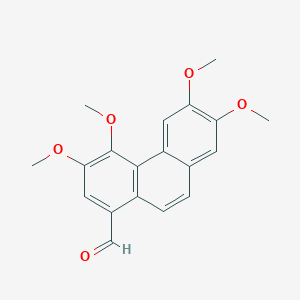
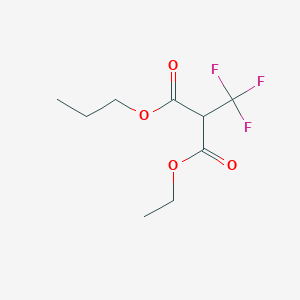

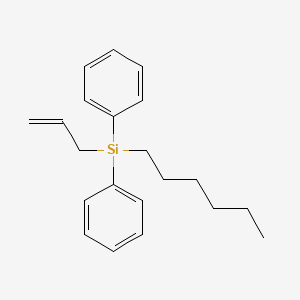
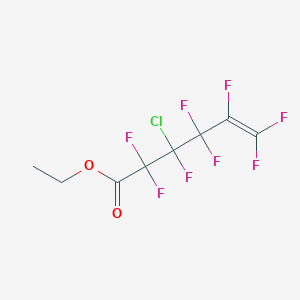
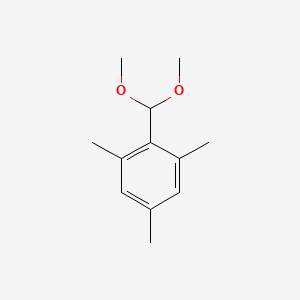
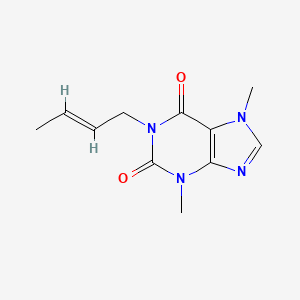
![3-Methylidene-1,3,8,8a-tetrahydroazireno[1,2-b]isoquinoline](/img/structure/B14502583.png)
![1,2-Diphenylbenzo[b]cyclopenta[e]pyran-3-carbaldehyde](/img/structure/B14502587.png)
![4-[(1E)-3-(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)triaz-1-en-1-yl]benzonitrile](/img/structure/B14502591.png)
